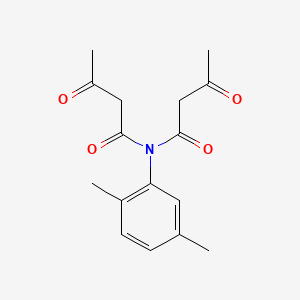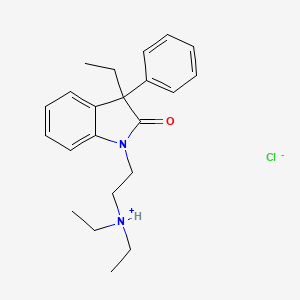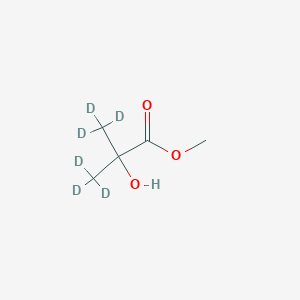![molecular formula C23H30N2O5 B13744089 tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CIVENTICHEM CV-4039 involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are proprietary to CiVentiChem and are not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to achieve the desired chemical structure.
Industrial Production Methods
CiVentiChem, an ISO-certified company, specializes in the custom manufacturing of advanced intermediates, specialty chemicals, and active pharmaceutical ingredients (APIs). The industrial production of CIVENTICHEM CV-4039 is carried out in their state-of-the-art facilities, which include multi-purpose manufacturing units capable of handling various reaction conditions and scales .
Análisis De Reacciones Químicas
Types of Reactions
CIVENTICHEM CV-4039 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chemical structure.
Common Reagents and Conditions
The reactions involving CIVENTICHEM CV-4039 typically require common organic reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, including temperature and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of CIVENTICHEM CV-4039 depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Aplicaciones Científicas De Investigación
CIVENTICHEM CV-4039 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of CIVENTICHEM CV-4039 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to CIVENTICHEM CV-4039 include:
- Carbamic acid derivatives with similar structural features.
- Other esters of N-[(1S)-2-(methoxymethylamino)-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-.
Uniqueness
CIVENTICHEM CV-4039 is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C23H30N2O5 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C23H30N2O5/c1-23(2,3)30-22(27)24-20(21(26)25(4)28-5)15-17-11-13-19(14-12-17)29-16-18-9-7-6-8-10-18/h6-14,20H,15-16H2,1-5H3,(H,24,27)/t20-/m0/s1 |
Clave InChI |
CDULJUABPASGCG-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N(C)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















